3-Ethoxycarbonyl-2'-iodobenzophenone
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Description
3-Ethoxycarbonyl-2’-iodobenzophenone, also known as ethyl 3-(2-iodobenzoyl)benzoate, is a chemical compound with the molecular formula C16H13IO3 . It has gained significant attention and importance in several fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-Ethoxycarbonyl-2’-iodobenzophenone consists of 16 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The molecular weight of this compound is 380.18 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 3-Ethoxycarbonyl-2’-iodobenzophenone are not available, it’s likely that this compound would participate in typical organic reactions. For instance, the presence of the carbonyl group could make it a participant in condensation reactions, such as the Knoevenagel condensation .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Derivatives for Chemical Analysis : 3-Ethoxycarbonyl-2'-iodobenzophenone is used in the synthesis of various derivatives. For example, it assists in the production of 7-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophenes, contributing to the understanding of the structures of these compounds through chemical and spectral methods (Kharizomenova et al., 1984).
Catalytic and Chemical Reactions
- Role in Carboxylation Reactions : The compound plays a role in carboxylation reactions, particularly in the synthesis of hydroxybenzoic and hydroxynaphthoic acids, which have broad practical applications, including the development of pharmaceuticals like salicylic acid and p-aminosalicylic acid (Suerbaev et al., 2015).
Pharmaceutical Research
- Intermediate in Pharmaceutical Synthesis : It serves as an intermediate in synthesizing various pharmacologically relevant compounds, such as hexahydroindeno[1,2-d]azepine, which is crucial in developing new medicinal drugs (Kimura & Morosawa, 1979).
Biotechnological Applications
- Biotechnological Research : Studies have shown its derivatives, such as trans-sphagnum acid ethyl ester, are isolated from natural sources like Sphagnum magellanicum, indicating its potential in biotechnological research and applications (Rasmussen et al., 1995).
Materials Science
- Nanofiber Modification : In the field of materials science, derivatives of 3-Ethoxycarbonyl-2'-iodobenzophenone are used for the modification of vapor-grown carbon nanofibers, illustrating its utility in enhancing material properties for various applications (Baek et al., 2004).
Chemical and Molecular Biology
- Synthesis of Oligodeoxyribonucleotide : The compound is involved in the synthesis of oligodeoxyribonucleotide, showing its importance in molecular biology and genetic research (Mishra & Misra, 1986).
Environmental Science
- Study of Environmental Pollutants : Research on derivatives of 3-Ethoxycarbonyl-2'-iodobenzophenone, such as benzophenone-3, is critical for understanding the impact of environmental pollutants, particularly in water samples (Negreira et al., 2009).
properties
IUPAC Name |
ethyl 3-(2-iodobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-2-20-16(19)12-7-5-6-11(10-12)15(18)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUIPZYODDWZDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641526 |
Source
|
Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycarbonyl-2'-iodobenzophenone | |
CAS RN |
890098-35-8 |
Source
|
Record name | Ethyl 3-(2-iodobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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